molecular formula C10H11BrMgO2 B6317599 (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide CAS No. 39575-67-2

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide

Cat. No.: B6317599
CAS No.: 39575-67-2
M. Wt: 267.40 g/mol
InChI Key: AFHYHOYFXAIHRE-UHFFFAOYSA-M
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Description

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is an organomagnesium compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound has the molecular formula C10H11BrMgO2 and is known for its reactivity and versatility in various chemical reactions .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide can be synthesized through the reaction of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)bromide with magnesium in the presence of anhydrous ether. The reaction typically requires a dry, inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen .

Industrial Production Methods

In an industrial setting, the preparation of this compound involves the use of large-scale reactors equipped with systems to maintain an inert atmosphere. The reaction is carried out under controlled temperatures to ensure the complete conversion of the starting materials to the desired Grignard reagent .

Chemical Reactions Analysis

Types of Reactions

(4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide undergoes various types of reactions, including:

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and halides. The reactions are typically carried out in anhydrous ether or tetrahydrofuran (THF) under an inert atmosphere .

Major Products Formed

The major products formed from reactions involving this compound include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used in the reaction .

Scientific Research Applications

Chemistry

In chemistry, (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide is used as a key reagent in the synthesis of complex organic molecules. It is particularly valuable in the formation of carbon-carbon bonds, which are essential in the construction of various organic frameworks .

Biology and Medicine

While its direct applications in biology and medicine are limited, the compound is used in the synthesis of intermediates for pharmaceuticals. These intermediates can be further transformed into active pharmaceutical ingredients (APIs) with therapeutic properties .

Industry

In the industrial sector, this compound is employed in the production of fine chemicals and specialty materials. Its ability to form carbon-carbon bonds makes it a valuable tool in the manufacture of complex organic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of (4-(2-Methyl-1,3-dioxolan-2-yl)phenyl)magnesium bromide lies in its dioxolane ring, which provides additional stability and reactivity compared to simpler Grignard reagents. This structural feature allows for more selective and efficient reactions in organic synthesis .

Properties

IUPAC Name

magnesium;2-methyl-2-phenyl-1,3-dioxolane;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11O2.BrH.Mg/c1-10(11-7-8-12-10)9-5-3-2-4-6-9;;/h3-6H,7-8H2,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFHYHOYFXAIHRE-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC=[C-]C=C2.[Mg+2].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrMgO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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